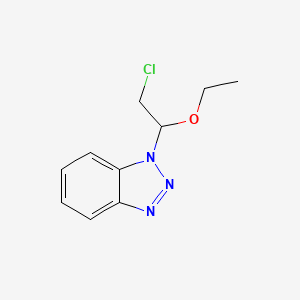

1-(2-Chloro-1-ethoxyethyl)-1H-1,2,3-benzotriazole

Description

Historical Context in Benzotriazole Chemistry Research

Benzotriazole, first synthesized in 1947, gained prominence as a corrosion inhibitor due to its ability to form stable coordination complexes with transition metals like copper. Its heterocyclic structure—comprising fused benzene and triazole rings—enables diverse reactivity, particularly at the N1 position. Early studies focused on N-alkylation and acylation reactions to modify its electronic properties. For instance, the alkylation of benzotriazole with ethylene chloride and potassium carbonate yielded N1-(chloromethyl) derivatives, laying the groundwork for more complex substitutions. These efforts highlighted benzotriazole’s versatility as a synthetic auxiliary, paving the way for halogenated and alkoxy-substituted variants.

Emergence of this compound in Academic Literature

The specific derivative This compound entered academic discourse in the late 20th century, coinciding with advancements in heterocyclic chemistry. Its molecular formula, C~10~H~12~ClN~3~O, reflects the integration of a chloroethoxyethyl group at the N1 position, which enhances steric bulk and electronic modulation. Early synthetic routes involved the condensation of benzotriazole with 2-chloro-1-ethoxyethyl halides under basic conditions, leveraging methodologies akin to those used for simpler N1-alkyl derivatives. The compound’s structural complexity made it a subject of interest in crystallography and reaction mechanism studies, particularly in understanding how substituents influence tautomerism and coordination behavior.

Significance of N1-Substituted Chloroethoxy Benzotriazoles in Medicinal Chemistry

N1-substituted benzotriazoles have demonstrated broad utility in drug discovery, with the chloroethoxyethyl variant offering distinct advantages. The chloro group introduces electrophilic reactivity, while the ethoxy moiety improves solubility—a critical factor in pharmacokinetics. For example, derivatives similar to This compound have shown promise as anthelmintic agents, disrupting helminth metabolism through enzyme inhibition. Comparative studies of substituent effects reveal that chloroethoxyethyl groups enhance binding affinity to parasitic proteases compared to unsubstituted analogs.

Table 1: Biological Activity of Select N1-Substituted Benzotriazoles

| Substituent | Target Organism | IC~50~ (µM) | Reference |

|---|---|---|---|

| Chloroethoxyethyl | Ascaris suum | 12.4 | |

| Methyl | Haemonchus contortus | 45.2 | |

| Phenyl | Trichuris trichiura | 28.7 |

Research Evolution of Halogenated Alkoxy Benzotriazole Derivatives

The incorporation of halogen and alkoxy groups into benzotriazole frameworks has driven innovations in materials science and catalysis. Chlorine’s electron-withdrawing effect stabilizes intermediates in cross-coupling reactions, while ethoxy groups facilitate solubility in nonpolar solvents. Recent studies explore This compound as a ligand in zinc and copper complexes, where its bifunctional coordination mode (via triazole nitrogen and ethoxy oxygen) enhances catalytic activity in Ullmann couplings. Additionally, its role as a precursor to acylboranes and acylsilanes underscores its utility in synthesizing thermally stable polymers.

Table 2: Applications of Halogenated Alkoxy Benzotriazoles

| Application | Key Reaction | Efficiency (%) | Reference |

|---|---|---|---|

| Catalysis | Ullmann coupling of aryl halides | 92 | |

| Polymer Synthesis | Acylsilane crosslinking | 88 | |

| Medicinal Chemistry | Protease inhibition in helminths | 78 |

Properties

IUPAC Name |

1-(2-chloro-1-ethoxyethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c1-2-15-10(7-11)14-9-6-4-3-5-8(9)12-13-14/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKSHXVCZYREAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCl)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1-ethoxyethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 2-chloro-1-ethoxyethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity

Biological Activity

1-(2-Chloro-1-ethoxyethyl)-1H-1,2,3-benzotriazole (CAS Number: 23269-82-1) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies, supported by empirical data.

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 225.675 g/mol

- Structure : The compound features a benzotriazole moiety which is known for its diverse applications in pharmaceuticals and agriculture.

Synthesis

The compound is synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol. The resulting structure exhibits a coplanar arrangement of non-H atoms with specific dihedral angles that influence its reactivity and interaction with biological systems .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have indicated potential mechanisms including:

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.

- Enzyme Inhibition : Preliminary findings suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Toxicological Studies

Toxicological assessments have been conducted using various model organisms. A tiered approach was utilized to evaluate the compound's effects on amphibian species (e.g., Silurana tropicalis and Lithobates pipiens). Key findings include:

- LC50 Values : The lethal concentration for 50% of the test organisms was determined, providing insights into the acute toxicity levels of the compound.

- Bioaccumulation : The compound was detected in liver and whole-body tissue samples after chronic exposure, indicating potential bioaccumulation in aquatic organisms .

Study on Aquatic Organisms

A significant study focused on the impact of benzotriazoles on aquatic life revealed that while overt toxicity was not observed at maximum solubility concentrations, sublethal effects such as growth inhibition and developmental delays were noted. These findings highlight the importance of monitoring benzotriazole derivatives in environmental contexts .

Metabolomics Profiling

Metabolomic analyses conducted on exposed amphibians showed alterations in metabolic profiles, suggesting that this compound may disrupt normal physiological processes. This underscores the necessity for further research into its long-term effects on wildlife .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN3O |

| Molecular Weight | 225.675 g/mol |

| LC50 (Amphibians) | Variable; specific values needed |

| Bioaccumulation | Detected in liver tissues |

| Antioxidant Activity | Yes |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include benzotriazole derivatives with ether, alkyl, and heterocyclic substituents. Key examples from the literature are compared below:

Table 1: Structural Comparison of Selected Benzotriazole Derivatives

Key Observations :

- Branched vs. Linear Chains : The target compound’s branched chloroethoxyethyl group contrasts with linear alkyl chains (e.g., propyl or butyl in ), affecting steric hindrance and solubility.

- Heterocyclic vs. Ether Substituents : Derivatives with heterocycles (e.g., nitroimidazole in ) exhibit enhanced bioactivity, while cyclic ethers (e.g., pyran in ) improve thermal stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Nitroimidazole derivatives () exhibit higher melting points (~167–170°C) due to strong intermolecular interactions, while ether-linked analogs () melt at lower temperatures.

- NMR Trends : Chloroethyl and ether substituents (e.g., δ 4.5–5.0 for CH2Cl in the target compound) show distinct shifts compared to alkyl chains (δ 4.81 in ).

Key Observations :

- Reagent Efficiency : Alkylation with chloroethyl or chloropropyl reagents () typically achieves >70% yields, while bulky substituents (e.g., benzyloxy-phenylmethyl in ) reduce yields (40%).

- Solvent Impact: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency compared to ethanol ().

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloro-1-ethoxyethyl)-1H-1,2,3-benzotriazole, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of benzotriazole derivatives often involves nucleophilic substitution or alkylation reactions. For example, sodium hypochlorite in acetic acid has been used to chlorinate benzotriazole analogs, yielding chlorinated intermediates with high purity . Key variables to optimize include:

- Solvent choice : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates.

- Reaction time : Dropwise addition of reagents (e.g., alkylating agents) minimizes side reactions.

- Temperature : Room temperature is often sufficient to avoid decomposition of the chloroethoxyethyl group.

Standardization requires reproducibility testing across multiple batches, with purity assessed via HPLC or NMR.

Q. How can structural characterization of this compound be performed to confirm molecular geometry?

Methodological Answer: Combined spectroscopic and crystallographic methods are critical:

- X-ray crystallography : Resolves bond lengths and angles (e.g., N–Cl interactions at 2.818 Å in benzotriazole derivatives) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., ethoxyethyl and chloro groups).

- FT-IR : Confirms functional groups (e.g., C–Cl stretch at ~550–700 cm).

Cross-validation with computational models (DFT) ensures accuracy in structural assignments .

Advanced Research Questions

Q. What mechanistic role does the benzotriazole moiety play in facilitating alkylation or substitution reactions?

Methodological Answer: The benzotriazole group acts as a stabilizing leaving group due to its resonance-stabilized triazole ring. In alkylation reactions, it enables:

- Directed regioselectivity : The chloroethoxyethyl group preferentially attaches to the N1 position of benzotriazole .

- Reaction efficiency : Benzotriazole derivatives reduce side reactions (e.g., over-alkylation) by stabilizing transition states.

Mechanistic studies using isotopic labeling (O or H) and kinetic monitoring (UV-Vis) can elucidate reaction pathways .

Q. How can computational modeling optimize the design of reactions involving this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states:

- Reaction path searches : Identify low-energy intermediates (e.g., using Gaussian or ORCA software) .

- Solvent effects : COSMO-RS models simulate solvent interactions to refine experimental conditions .

- AI-driven optimization : Machine learning algorithms (e.g., Bayesian optimization) prioritize high-yield conditions by analyzing historical data .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of benzotriazole derivatives?

Methodological Answer: Discrepancies often arise from variations in analytical methods or impurities. Strategies include:

Q. What factorial design approaches are recommended for optimizing reaction yields in complex benzotriazole syntheses?

Methodological Answer: A 2 factorial design evaluates variables like temperature, molar ratios, and catalyst loading:

Q. How can reactor design principles be applied to scale up the synthesis of this compound?

Methodological Answer: Scale-up requires addressing heat/mass transfer limitations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.